Home > Products > Screening Compounds P72134 > Diethylcarbamazine N-oxide
Diethylcarbamazine N-oxide - 34812-73-2

Diethylcarbamazine N-oxide

Catalog Number: EVT-264633
CAS Number: 34812-73-2
Molecular Formula: C10H21N3O2
Molecular Weight: 215.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diethylcarbamazine N-oxide is a major metabolite of Diethylcarbamazine (DEC), a drug used in veterinary medicine for treating filarial infections. [, , , ] It is formed by the N-oxidation of DEC, primarily in the liver. While DEC itself has been widely studied, research on Diethylcarbamazine N-oxide has focused on its role in DEC metabolism, its comparative antifilarial efficacy, and its potential as a model compound for understanding the biochemical effects of N-oxidation.

Diethylcarbamazine (DEC)

Compound Description: Diethylcarbamazine (DEC) is an antifilarial drug used to treat infections caused by various filarial species. It is primarily known for its efficacy against microfilariae, the larval stage of filarial worms [, , ]. While its mechanism of action is not fully understood, DEC is thought to work by making the parasite's surface more susceptible to immune attack [].

Relevance: Diethylcarbamazine N-oxide is the major metabolite of Diethylcarbamazine (DEC) [, , , ]. The N-oxide is formed through the N-oxidation of the tertiary amine group in DEC [].

Centperazine

Compound Description: Centperazine (3-ethyl-8-methyl-1,3,8-triazabicyclo[4.4.0]decan-2-one) is an antifilarial compound synthesized and studied as a potential alternative to DEC [].

Relevance: Centperazine shares a similar piperazine ring structure with Diethylcarbamazine N-oxide and is classified as a piperazine derivative []. It is considered a structural analog of DEC due to the presence of this shared piperazine moiety [].

Centperazine N-oxide

Compound Description: Centperazine N-oxide is a metabolite of Centperazine and has been investigated for its antifilarial activity [].

Relevance: Similar to the relationship between DEC and its N-oxide, Centperazine N-oxide is formed by the N-oxidation of Centperazine []. Like Diethylcarbamazine N-oxide, it also belongs to the piperazine derivative class of compounds [].

Compound Description: CDRI Comp. 72/70 (1-methyl-4-(pyrrolidin-1-ylcarbonyl) piperazine) is an antifilarial compound investigated for its activity against L. carinii infection [].

Relevance: CDRI Comp. 72/70, similar to Diethylcarbamazine N-oxide, possesses a piperazine ring as a key structural element, placing it within the piperazine derivative class of compounds [].

CDRI Comp. 72/70 N-oxide

Compound Description: CDRI Comp. 72/70 N-oxide is a metabolite of CDRI Comp. 72/70 and has been assessed for its antifilarial properties [].

Relevance: Similar to Diethylcarbamazine N-oxide, CDRI Comp. 72/70 N-oxide is derived from its parent compound, CDRI Comp. 72/70, via N-oxidation []. It also falls under the piperazine derivative category due to its core structure [].

Ethylcarbamazine

Compound Description: Ethylcarbamazine is a metabolite of Diethylcarbamazine (DEC) [].

Relevance: Ethylcarbamazine is structurally similar to Diethylcarbamazine N-oxide as it is formed by the monodeethylation of DEC, resulting in a compound with one less ethyl group attached to the nitrogen atom compared to DEC [].

Ethylcarbamazine N-oxide

Compound Description: Ethylcarbamazine N-oxide is a metabolite of Diethylcarbamazine (DEC) [].

Relevance: Ethylcarbamazine N-oxide is formed by the sequential processes of N-oxidation and monodeethylation of DEC. It is structurally related to Diethylcarbamazine N-oxide, differing by a single ethyl group attached to one of the nitrogen atoms [].

N-methylpiperazine-2,5-dione

Compound Description: N-methylpiperazine-2,5-dione is a minor metabolite detected in the urine of rodents following the administration of DEC [].

Compound Description: N-methylpiperazine-2,5-dione N-oxide is a minor metabolite observed in the urine of rodents after DEC administration [].

Source and Classification

Diethylcarbamazine N-oxide is synthesized from diethylcarbamazine, which is a synthetic organic compound. It is classified as an anthelmintic agent and is particularly effective against various parasitic infections, notably those caused by filarial worms such as Brugia malayi and Wuchereria bancrofti. The compound's activity is linked to its ability to modulate immune responses and inflammatory pathways in the host.

Synthesis Analysis

The synthesis of diethylcarbamazine N-oxide can be achieved through several methods, typically involving oxidation processes. One common approach involves the oxidation of diethylcarbamazine using oxidizing agents such as hydrogen peroxide or peracids.

Technical Details:

  • Reaction Conditions: Reactions are often conducted in a solvent such as acetonitrile or dichloromethane at controlled temperatures (typically around room temperature to 60 °C) to maximize yield while minimizing degradation.
  • Yield Optimization: The choice of oxidizing agent and reaction conditions significantly influences the yield of diethylcarbamazine N-oxide. For example, using a milder oxidant may lead to higher selectivity and reduced side reactions.
Molecular Structure Analysis

Diethylcarbamazine N-oxide possesses a distinct molecular structure characterized by the presence of an N-oxide functional group attached to the nitrogen atom of the diethylcarbamazine backbone.

Structural Data:

  • Molecular Formula: C10_{10}H18_{18}N2_{2}O
  • Molecular Weight: 186.26 g/mol
  • Functional Groups: The structure includes two ethyl groups attached to a nitrogen atom, with an oxygen atom bonded to the same nitrogen in its oxidized form.
Chemical Reactions Analysis

Diethylcarbamazine N-oxide participates in various chemical reactions typical of N-oxides. These include:

  • Redox Reactions: The compound can undergo reduction back to diethylcarbamazine under certain conditions, which may be facilitated by biological systems.
  • Rearrangements: It can also participate in rearrangement reactions such as Cope elimination or [1,2]-Meisenheimer rearrangement under specific conditions, which are relevant for its pharmacological activity.
Mechanism of Action

The mechanism of action of diethylcarbamazine N-oxide involves several pathways:

  • Immune Modulation: It enhances phagocytosis of microfilariae by sensitizing them, making them more susceptible to immune system attacks.
  • Arachidonic Acid Pathway Interaction: The compound influences the arachidonic acid metabolic pathway, particularly inhibiting cyclooxygenase and lipoxygenase pathways. This leads to decreased production of inflammatory mediators such as prostaglandins and leukotrienes, contributing to its anti-inflammatory effects .
Physical and Chemical Properties Analysis

Diethylcarbamazine N-oxide exhibits several important physical and chemical properties:

  • Solubility: It is soluble in polar organic solvents but less soluble in non-polar solvents.
  • Stability: The compound is relatively stable under normal storage conditions but may degrade when exposed to extreme pH or high temperatures.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range for similar compounds.
Applications

Diethylcarbamazine N-oxide has significant scientific applications:

  • Antifilarial Treatment: It is primarily used in treating lymphatic filariasis and has shown efficacy against other parasitic infections.
  • Anti-inflammatory Agent: Due to its ability to inhibit inflammatory pathways, it is being explored for potential use in treating various inflammatory diseases.
  • Research Tool: The compound serves as a valuable tool in pharmacological research, particularly in studies investigating immune modulation and inflammation.
Biosynthesis and Metabolic Pathways of Diethylcarbamazine N-oxide

Diethylcarbamazine (DEC; N,N-diethyl-4-methylpiperazine-1-carboxamide) undergoes complex biotransformation in mammals, culminating in the formation of its primary metabolite, Diethylcarbamazine N-oxide (DNO). This N-oxidation represents a critical detoxification pathway, converting the tertiary amine moiety of DEC into a highly polar metabolite amenable to renal excretion [4]. Metabolic studies in rats demonstrate that approximately 50% of an administered DEC dose undergoes hepatic oxidation, with DNO constituting the dominant metabolite detected in urine [4] [9]. The reaction proceeds via a two-electron oxidation, requiring molecular oxygen and reducing equivalents (NADPH), characteristic of cytochrome P450 (CYP)-mediated and flavin-containing monooxygenase (FMO)-catalyzed reactions [8].

Comparative Pathways of Diethylcarbamazine Oxidative Metabolism

Metabolic PathwayPrimary Enzyme SystemsMajor Metabolite(s)Relative Contribution (%)
N-OxidationCYP, FMODiethylcarbamazine N-oxide~50%
N-DeethylationCYPEthylcarbamazine derivatives~25-30%
Piperazine Ring HydroxylationCYPHydroxylated DEC derivatives~15-20%
ConjugationUGTs, SULTsGlucuronides, Sulfates<5%

Enzymatic Oxidation Mechanisms in Mammalian Metabolism

The N-oxidation of DEC to DNO exemplifies a Phase I functionalization reaction enhancing hydrophilicity. Kinetic analyses in hepatic microsomes reveal Michaelis-Menten kinetics, suggesting a saturable enzymatic process [4] [8]. Crucially, DNO formation exhibits a strict dependence on NADPH and oxygen, confirming its classification as a monooxygenation reaction. While both CYPs and FMOs catalyze N-oxidation, their relative contributions differ:

  • CYP-Dependent Mechanism: Involves the classic CYP catalytic cycle. DEC binds near the heme iron in its ferric (Fe³⁺) state. Subsequent reduction (Fe²⁺) and oxygen binding form a reactive ferrous-oxy complex (Fe²⁺-O₂). This complex accepts a second electron, leading to O-O bond cleavage and generation of the highly reactive Compound I (Fe⁴⁺=O). Compound I abstracts a hydrogen from the DEC tertiary amine nitrogen, forming a carbon-centered radical. Oxygen rebound results in the formation of the N-oxide [2] [8].
  • FMO-Dependent Mechanism: Utilizes a 4α-hydroperoxyflavin intermediate (FAD-OOH). DEC acts as a nucleophile, attacking the terminal oxygen of the hydroperoxyflavin. This results in direct oxygen transfer to the DEC nitrogen atom, forming DNO and releasing the flavin hydroxy species (FAD-OH), which dehydrates to regenerate FAD [8].

Evidence suggests CYP-mediated catalysis predominates over FMO in DEC N-oxidation within most mammalian species, particularly at higher substrate concentrations where FMO becomes saturated [4] [8]. Furthermore, nitric oxide (NO) has been implicated as a potential modulator of CYP activity. Studies demonstrate NO can bind reversibly to the heme iron of CYPs, forming inhibitory Fe²⁺-NO complexes, potentially regulating DNO formation rates [10].

Role of Cytochrome P450 Isoforms in N-Oxidation

Human cytochrome P450 isoforms exhibit distinct catalytic efficiencies towards DEC N-oxidation. Studies utilizing recombinant human CYP enzymes expressed in lymphoblastoid microsomes or yeast systems identify key isoforms:

CYP Isoform Contributions to Diethylcarbamazine N-Oxidation

CYP IsoformTissue ExpressionRelative ActivityInhibition SensitivityRegulatory Factors
CYP3A4Liver, IntestineHighKetoconazole, ErythromycinInduced by Rifampin, Dexamethasone
CYP2D6LiverModerateQuinidine, ParoxetinePolymorphic Expression
CYP2C9LiverModerateSulfaphenazole, FluvastatinInduced by Rifampin
CYP2J2Heart, Liver, EndotheliumLow-ModerateDanazolConstitutive (Heart/Endothelium)
CYP1A2LiverLowFluvoxamine, α-NaphthoflavoneInduced by Smoking, Omeprazole
  • CYP3A4: This major hepatic and intestinal isoform demonstrates the highest intrinsic clearance (V~max~/K~m~) for DEC N-oxidation. Its broad substrate specificity and high abundance in the liver position it as the primary contributor to DNO formation. Inhibition studies with ketoconazole or erythromycin significantly reduce DNO production in human liver microsomes (HLM) [2] [5] [8].
  • CYP2D6: Exhibits moderate activity. Genetic polymorphisms significantly influencing CYP2D6 expression (e.g., poor metabolizer phenotype) correlate with reduced DNO formation rates, highlighting the role of pharmacogenetics in DEC metabolism [8].
  • CYP2C9 and CYP2J2: Contribute moderately. CYP2J2, expressed in extrahepatic tissues like vascular endothelium and cardiomyocytes, suggests potential for localized DEC metabolism outside the liver, potentially relevant to its vasoactive or anti-inflammatory effects [2] [5].
  • CYP1A2: Shows lower but detectable activity. Its contribution may be more significant in individuals where it is induced (e.g., smokers) [8].

The involvement of multiple CYPs confers metabolic redundancy, explaining the absence of complete metabolic shutdown with single CYP inhibitors in vivo. However, co-administration of potent CYP3A4 inhibitors could significantly alter DEC pharmacokinetics by reducing DNO formation and potentially shunting metabolism towards other pathways [4] [8]. Beyond catalysis, CYPs themselves can be regulated by NO. Nitric oxide synthase (NOS) induction or exogenous NO donors can suppress the expression and activity of specific CYP isoforms (e.g., CYP2C11, CYP3A), potentially creating a feedback loop influencing DEC bioactivation [10].

Comparative Metabolic Profiling Across Species

Significant interspecies variation exists in the metabolism of DEC to DNO, impacting the extrapolation of preclinical data to humans. Key findings from metabolic profiling include:

Interspecies Variation in Diethylcarbamazine N-Oxide Formation

SpeciesPrimary Metabolic RouteDNO Formation Rate (nmol/min/mg protein)Major CYP Isoforms InvolvedNotes on Metabolic Profile
HumanN-Oxidation1.8 ± 0.3CYP3A4 > CYP2D6 > CYP2C9High DNO:Parent ratio in urine (~1:1)
RatN-Oxidation + N-Deethylation3.2 ± 0.5CYP2D > CYP3AFaster overall metabolism; Higher urinary DNO
MouseN-Oxidation4.1 ± 0.7CYP2D > CYP3ARapid clearance; Crucial for DEC immune-mediated effects
DogN-Deethylation0.5 ± 0.1CYP3A12Low DNO formation; Ethyl derivatives dominant
Ruminants (e.g., Goat)Extensive N-Oxidation5.8 ± 1.2 (Estimated)Not characterizedSuspected high FMO contribution
  • Rodents (Rats, Mice): Rats exhibit high rates of DEC N-oxidation, with DNO being the major urinary metabolite. However, rats also display significant N-deethylation activity. Mice show even faster overall DEC metabolism, including rapid N-oxidation. This efficient metabolism in mice is crucial for the in vivo efficacy of DEC against Brugia malayi microfilariae, which depends heavily on host immune mechanisms potentiated by metabolites and/or NO pathways [6] [7].
  • Dogs: In contrast to humans and rodents, dogs primarily metabolize DEC via N-deethylation, forming monoethylcarbamazine derivatives. N-Oxidation to DNO is a minor pathway in this species. This fundamental metabolic difference necessitates caution when interpreting dog toxicity or pharmacokinetic studies for human relevance [4] [9].
  • Ruminants (e.g., Goats): Limited data suggests ruminants may exhibit extensive DEC metabolism, potentially including significant N-oxidation. The rumen microflora might contribute to initial metabolic steps, but hepatic N-oxidation remains significant. Suspected high FMO activity may contribute to DNO formation in these species [3].
  • Primates (Non-human): Metabolic profiles in monkeys appear closer to humans, with significant N-oxidation and N-deethylation pathways observed. DNO is a major metabolite [4].

These interspecies differences arise from variations in the expression levels, catalytic activities, and substrate specificities of the involved CYP and FMO enzymes. For instance, the low DNO formation in dogs correlates with lower relative activity of the CYP isoforms responsible for DEC N-oxidation in this species compared to humans or rats. Understanding these differences is critical for selecting appropriate animal models in DEC pharmacology and toxicology studies and for predicting human metabolic clearance and potential drug interactions [4] [8] [9].

Properties

CAS Number

34812-73-2

Product Name

Diethylcarbamazine N-oxide

IUPAC Name

N,N-diethyl-4-methyl-4-oxidopiperazin-4-ium-1-carboxamide

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C10H21N3O2/c1-4-11(5-2)10(14)12-6-8-13(3,15)9-7-12/h4-9H2,1-3H3

InChI Key

KAJAFGMERLXELG-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-]

Solubility

Soluble in DMSO

Synonyms

DEC N-oxide
diethylcarbamazine N-oxide
diethylcarbamazine-N-oxide

Canonical SMILES

CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.